(4-(3-Methylpentan-3-yl)phenyl)methanol
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Overview
Description
(4-(3-Methylpentan-3-yl)phenyl)methanol is an organic compound that belongs to the class of alcohols It is characterized by a phenyl group substituted with a methanol group and a 3-methylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylpentan-3-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as ethylmagnesium bromide reacts with a suitable precursor like methyl acetate or butanone in the presence of a solvent like diethyl ether or tetrahydrofuran . The reaction typically requires anhydrous conditions and is conducted under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methylpentan-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
(4-(3-Methylpentan-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(3-Methylpentan-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with similar structural features but lacking the phenyl group.
Phenylmethanol: A simpler alcohol with a phenyl group but lacking the 3-methylpentan-3-yl group.
Uniqueness
(4-(3-Methylpentan-3-yl)phenyl)methanol is unique due to the presence of both the phenyl group and the 3-methylpentan-3-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
[4-(3-methylpentan-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H20O/c1-4-13(3,5-2)12-8-6-11(10-14)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
MVICDZDXONSDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
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